Fmoc-(4R)-azido-L-Proline

CAS No.: 702679-55-8

Cat. No.: VC6568653

Molecular Formula: C20H18N4O4

Molecular Weight: 378.388

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 702679-55-8 |

|---|---|

| Molecular Formula | C20H18N4O4 |

| Molecular Weight | 378.388 |

| IUPAC Name | (2S,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m1/s1 |

| Standard InChI Key | HOPXMBBEYJTPNX-XIKOKIGWSA-N |

| SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

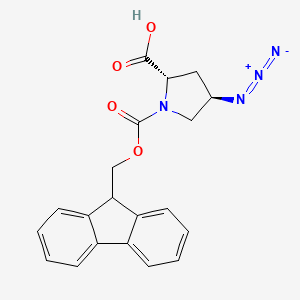

Fmoc-(4R)-azido-L-Proline (CAS 702679-55-8) features a pyrrolidine ring substituted with an azide group at the 4R position, an Fmoc-protected amine, and a carboxylic acid moiety. The compound’s stereochemistry is defined by the (2S,4R) configuration, which imposes distinct conformational constraints on peptide backbones . Its molecular formula is C₂₀H₁₈N₄O₄, with a molecular weight of 378.4 g/mol . The azide group (-N₃) at C4 enables bioorthogonal reactions, while the Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₈N₄O₄ | |

| Molecular Weight | 378.4 g/mol | |

| Optical Rotation (α) | -35 ± 2° (C=1 in DMF) | |

| CAS Number | 702679-55-8 | |

| Solubility | DMF, DCM, DMSO |

Synthesis and Scalability

Synthetic Routes

The synthesis of Fmoc-(4R)-azido-L-Proline typically begins with L-proline, which undergoes selective functionalization at the C4 position. A optimized pathway involves:

-

Epoxidation: Conversion of L-proline to a 4,5-epoxyproline intermediate.

-

Azide Introduction: Ring-opening of the epoxide with sodium azide (NaN₃) under acidic conditions to yield 4-azidoproline .

-

Fmoc Protection: Reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) to protect the α-amine .

This three-step process achieves yields exceeding 70% on multigram scales, with purification via flash chromatography or recrystallization .

Cost-Effectiveness and Accessibility

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(4R)-azido-L-Proline is a cornerstone of Fmoc-based SPPS, which dominates modern peptide manufacturing . The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), preserving the azide functionality for subsequent modifications. Its incorporation into peptides introduces:

-

Conformational Rigidity: The proline ring restricts backbone flexibility, stabilizing α-helical or β-turn structures .

-

Click-Ready Handles: Azides participate in strain-promoted azide-alkyne cycloadditions (SPAAC) or copper-catalyzed azide-alkyne cycloadditions (CuAAC) without affecting other functional groups .

Table 2: Comparative Performance in SPPS

| Parameter | Fmoc-(4R)-azido-L-Proline | Standard Fmoc-Proline |

|---|---|---|

| Coupling Efficiency | >98% | >99% |

| Side Reactions | <2% elimination byproducts | Negligible |

| Post-Synthesis Modifications | High (via azide) | None |

Bioconjugation and Drug Delivery

Site-Specific Labeling

The azide group enables precise conjugation of peptides to biomolecules, dyes, or polymers. For example:

-

Antibody-Drug Conjugates (ADCs): Azide-functionalized peptides are conjugated to alkyne-modified toxins via CuAAC, ensuring uniform drug-to-antibody ratios .

-

Fluorescent Probes: Attachment of Cy5 or FITC dyes via SPAAC allows real-time tracking of peptide uptake in cells.

Stimuli-Responsive Materials

In hydrogels and nanoparticles, the azide moiety facilitates cross-linking with dibenzocyclooctyne (DBCO)-modified polymers, creating networks that degrade under redox conditions . Such systems are explored for targeted drug release in tumors .

Role in Drug Discovery

Peptide Therapeutics

Fmoc-(4R)-azido-L-Proline has been utilized in developing:

-

GPCR-Targeting Peptides: Conformational constraints enhance binding to G protein-coupled receptors, improving pharmacokinetics .

-

Antimicrobial Peptides (AMPs): Azide-mediated lipidation increases membrane permeability and stability against proteases .

Prodrug Activation

Azide-to-amine reduction in vivo (e.g., via Staudinger reactions) enables controlled activation of prodrugs, minimizing off-target effects .

Challenges and Optimizations

Stability Considerations

Prolonged exposure to coupling reagents like HBTU can induce azide elimination, forming iminodiaziridine byproducts . Mitigation strategies include:

Future Directions

Automated Synthesis Platforms

Integration into robotic SPPS systems could streamline the production of azidopeptide libraries for high-throughput screening .

Targeted Protein Degradation

Azide-functionalized peptides may anchor proteolysis-targeting chimeras (PROTACs), enabling selective degradation of disease-causing proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume